4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine
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Overview
Description
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is a heterocyclic compound that features a bromine atom attached to a dihydrocyclopenta[c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the bromine atom, which can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Substitution: Various nucleophiles can be used to replace the bromine atom, depending on the desired product.
Major Products Formed:
Oxidation: 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Substitution: Products with different functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine exerts its effects is primarily through its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . The compound’s heterocyclic structure allows it to interact with various biological targets, potentially inhibiting specific enzymes or receptors.
Comparison with Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds have a nitrile group, which can significantly alter their reactivity and applications.
Uniqueness: 4-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine is unique due to the presence of the bromine atom, which can be selectively modified to create a wide range of derivatives with diverse properties and applications.
Properties
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-8-5-10-4-6-2-1-3-7(6)8/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAODUBQMCJOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=CC(=C2C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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